Cas no 31161-46-3 ((5-Bromothiophen-2-yl)(phenyl)methanone)
(5-Bromothiophen-2-yl)(phenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (5-Bromothiophen-2-yl)(phenyl)methanone
- 2-Benzoyl-5-bromothiophene
- (5-bromothiophen-2-yl)-phenylmethanone
- 2-Bromo-5-benzoylthiophene
- Methanone,(5-bromo-2-thienyl)phenyl-
- (5-Brom-[2]thienyl)-phenyl-keton
- (5-bromo-[2]thienyl)-phenyl ketone
- (5-bromothien-2-yl)(phenyl)methanone
- 5-benzoyl-2-bromothiophene
- CS-0156561
- AKOS009504474
- (5-bromo-2-thienyl)-phenyl-methanone
- AO-801/41077512
- NSC170817
- Tiaprofenic acid impurity F [EP]
- FLT759KE1D
- 5-bromo-2-benzoylthiophene
- FT-0687873
- (5-Bromo-2-thienyl)(phenyl)methanone
- T70752
- UNII-FLT759KE1D
- B5340
- SCHEMBL2010106
- DHPVOIIUHSEYJY-UHFFFAOYSA-N
- TIAPROFENIC ACID IMPURITY F [EP IMPURITY]
- J-508337
- SY067266
- BS-16849
- 5-Bromo-2-thienyl phenyl ketone
- DTXSID90305455
- MFCD03086026
- A5647
- Methanone, (5-bromo-2-thienyl)phenyl-
- NSC-170817
- (5-Bromothiophen-2-yl)phenylmethanone
- AC-4583
- C11H7BrOS
- 31161-46-3
- NSC 170817
- (5-Bromo-2-thienyl)phenylmethanone
- TIAPROFENIC ACID IMPURITY F (EP IMPURITY)
- DTXCID00256585
- Tiaprofenic acid impurity F
-
- MDL: MFCD03086026
- Inchi: 1S/C11H7BrOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H
- InChI Key: DHPVOIIUHSEYJY-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C2C=CC=CC=2)=O)S1
Computed Properties
- Exact Mass: 265.94000
- Monoisotopic Mass: 265.94010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.3
- Topological Polar Surface Area: 45.3Ų
Experimental Properties
- Melting Point: 72.0 to 76.0 deg-C
- PSA: 45.31000
- LogP: 3.74160
(5-Bromothiophen-2-yl)(phenyl)methanone Security Information
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S36/37-S60-S61-S36-S26-S16
(5-Bromothiophen-2-yl)(phenyl)methanone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(5-Bromothiophen-2-yl)(phenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004600-100g |
(5-Bromothiophen-2-yl)(phenyl)methanone |
31161-46-3 | 97% | 100g |
$425.25 | 2023-09-02 | |
| Chemenu | CM199900-100g |
(5-Bromothiophen-2-yl)(phenyl)methanone |
31161-46-3 | 97% | 100g |
$379 | 2021-08-05 | |
| TRC | B078325-250mg |
(5-Bromothiophen-2-yl)(phenyl)methanone |
31161-46-3 | 250mg |
$ 245.00 | 2022-06-07 | ||
| TRC | B078325-500mg |
(5-Bromothiophen-2-yl)(phenyl)methanone |
31161-46-3 | 500mg |
$ 405.00 | 2022-06-07 | ||
| TRC | B078325-1000mg |
(5-Bromothiophen-2-yl)(phenyl)methanone |
31161-46-3 | 1g |
$ 640.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5340-1g |
(5-Bromothiophen-2-yl)(phenyl)methanone |
31161-46-3 | 98.0%(GC) | 1g |
¥290.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5340-5g |
(5-Bromothiophen-2-yl)(phenyl)methanone |
31161-46-3 | 98.0%(GC) | 5g |
¥1150.0 | 2022-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842332-5g |
(5-Bromothiophen-2-yl)(phenyl)methanone |
31161-46-3 | 97% | 5g |
301.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QL216-200mg |
2-Benzoyl-5-bromothiophene |
31161-46-3 | 98.0%(GC) | 200mg |
¥247.0 | 2022-03-01 | |
| abcr | AB443848-1 g |
(5-Bromothiophen-2-yl)(phenyl)methanone; . |
31161-46-3 | 1g |
€87.80 | 2023-04-22 |
(5-Bromothiophen-2-yl)(phenyl)methanone Suppliers
(5-Bromothiophen-2-yl)(phenyl)methanone Related Literature
-
1. Dehalogenation of 1-halogenothienyl-di- and -tetra-hydroisoquinolines by sodium methoxide in dimethyl sulphoxideJohn M. Barker,Patrick R. Huddleston,Jannette Clephane,Michael L. Wood,David Holmes J. Chem. Soc. Perkin Trans. 1 1985 275
Additional information on (5-Bromothiophen-2-yl)(phenyl)methanone
Exploring (5-Bromothiophen-2-yl)(phenyl)methanone (CAS No. 31161-46-3): Properties, Applications, and Market Insights
(5-Bromothiophen-2-yl)(phenyl)methanone (CAS No. 31161-46-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This brominated thiophene derivative features a unique molecular structure combining a phenyl ketone moiety with a 5-bromothiophene ring, making it valuable for various synthetic applications. Researchers often search for "5-Bromothiophen-2-yl phenyl methanone uses" or "CAS 31161-46-3 supplier," reflecting growing interest in this compound's versatility.
The compound exhibits notable photophysical properties, with studies highlighting its potential in organic electronics and photonics. Its electron-withdrawing bromine substituent enhances reactivity in cross-coupling reactions, a feature frequently explored in recent publications. Current trends show increased searches for "thiophene-based building blocks" and "halogenated aromatic ketones," aligning with this compound's relevance in modern chemistry.
In pharmaceutical applications, (5-Bromothiophen-2-yl)(phenyl)methanone serves as a key intermediate for developing bioactive molecules. Its structural motif appears in compounds investigated for various therapeutic areas, though specific medical claims require thorough validation. The scientific community shows particular interest in queries like "thiophene derivatives in drug discovery" and "brominated aromatic ketones synthesis," indicating this compound's importance in medicinal chemistry research.
The material science field utilizes this compound for developing advanced organic semiconductors. Its conjugated system and planar structure contribute to interesting charge transport properties, making it relevant for OLED materials and organic photovoltaic applications. Recent search trends for "thiophene-based electronic materials" and "aromatic ketones in optoelectronics" reflect this growing application area.
From a synthetic chemistry perspective, CAS 31161-46-3 offers multiple reactive sites for selective functionalization. The bromine atom at the 5-position allows for various metal-catalyzed coupling reactions, while the carbonyl group enables additional transformations. Laboratory professionals frequently search for "modified Suzuki reactions with bromothiophenes" and "phenyl thienyl ketone derivatives," demonstrating the compound's utility in complex syntheses.
The global market for specialty chemicals like (5-Bromothiophen-2-yl)(phenyl)methanone has shown steady growth, particularly in regions with strong pharmaceutical and electronics industries. Analytical reports correlate with search terms such as "high purity brominated aromatics market" and "thiophene derivative suppliers 2024," indicating commercial interest. Manufacturers emphasize strict quality control and custom synthesis capabilities to meet diverse research needs.
Environmental and safety considerations for handling 5-Bromothiophen-2-yl phenyl methanone follow standard laboratory protocols for organic compounds. Proper personal protective equipment and ventilation are recommended, as with many synthetic intermediates. These precautions align with increasing searches for "safe handling of brominated compounds" and "chemical storage best practices" in research facilities.
Future research directions for CAS 31161-46-3 may explore its potential in catalysis and energy storage materials, building upon its established applications. The scientific community's evolving interests, reflected in emerging search terms like "thiophene ketones in battery materials" and "heterocyclic ketone catalysts," suggest expanding utility for this versatile compound across multiple disciplines.
31161-46-3 ((5-Bromothiophen-2-yl)(phenyl)methanone) Related Products
- 859199-06-7(1-(5-Bromo-4-methylthiophen-2-YL)ethanone)
- 95184-61-5((5-bromo-2-thienyl)(4-methoxyphenyl)Methanone)
- 32412-39-8(1-(5-Bromothien-2-yl)propan-1-one)
- 21175-51-9(2-(5-bromothiophen-2-yl)-2-oxoacetaldehyde hydrate)
- 31161-47-4((3-Bromophenyl)(2-thienyl)methanone)
- 144153-56-0(1,4-Bis(5-bromothiophen-2-yl)butane-1,4-dione)
- 7243-15-4(2-[(5-bromothiophen-2-yl)carbonyl]benzoic acid)
- 4160-65-0((4-Bromophenyl)(thiophen-2-yl)methanone)
- 5370-25-2(1-(5-bromothiophen-2-yl)ethan-1-one)
- 77614-39-2(Benzeneacetic acid,4-[(5-bromo-2-thienyl)carbonyl]-a-methyl-)